3-Boc-amino-3-(3-pyridyl)-propionic acid

Chiral Resolution Process Chemistry Peptidomimetics

Select 3-Boc-amino-3-(3-pyridyl)-propionic acid for orthogonal N-Boc protection compatible with Fmoc-SPPS, enabling sequential deprotection. The 3-pyridyl isomer provides optimal hydrogen-bond acceptance and metal-chelate geometry crucial for metalloenzyme inhibitors and radiopharmaceutical chelators. Available in racemic and enantiopure (S/R) forms with validated kilogram-scale ephedrine resolution (>98% ee). Substitute 2-/4-pyridyl isomers alter coordination chemistry and solubility; this building block ensures stereochemical integrity across analog series.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 166194-68-9
Cat. No. B062353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-amino-3-(3-pyridyl)-propionic acid
CAS166194-68-9
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyGQWRNLFTLLZYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-amino-3-(3-pyridyl)-propionic acid (CAS 166194-68-9): Technical Procurement Specification for Beta-Amino Acid Building Blocks


3-Boc-amino-3-(3-pyridyl)-propionic acid (CAS 166194-68-9, MFCD02090685) is an N-Boc-protected β-amino acid derivative featuring a 3-pyridyl substituent on the β-carbon . With a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.30 g/mol, this compound belongs to the class of protected heterocyclic β-amino acids . The tert-butyloxycarbonyl (Boc) group provides orthogonal amine protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, while the pyridine nitrogen at the 3-position confers distinct coordination chemistry and hydrogen-bonding capabilities compared to its 2- and 4-pyridyl positional isomers . This building block is supplied in both racemic (CAS 166194-68-9) and enantiopure forms ((S)-enantiomer CAS 297773-45-6; (R)-enantiomer CAS 500788-96-5), enabling precise stereochemical control in peptidomimetic design .

Why 3-Boc-amino-3-(3-pyridyl)-propionic acid Cannot Be Replaced by Other Pyridyl Beta-Amino Acid Derivatives


The 3-pyridyl substitution pattern on the β-carbon of 3-Boc-amino-3-(3-pyridyl)-propionic acid is not interchangeable with the 2- or 4-pyridyl isomers due to divergent electronic distributions, metal-chelating geometries, and steric accessibility of the pyridine nitrogen [1]. The 3-pyridyl isomer positions the nitrogen atom for optimal hydrogen-bond acceptance without the steric hindrance and coordination constraints characteristic of the 2-pyridyl ortho-substituted analog or the extended para-orientation of the 4-pyridyl variant [2]. Substituting the Boc protecting group with Fmoc (Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid, MW 388.42) introduces a substantially larger hydrophobic moiety that alters solubility profiles (increased lipophilicity) and requires orthogonal deprotection conditions (piperidine vs. TFA), rendering Fmoc-protected derivatives unsuitable for synthetic routes requiring acid-labile orthogonal protection strategies . Furthermore, unprotected 3-amino-3-(3-pyridyl)propionic acid (CAS 62247-21-6) lacks the amine protection necessary for sequential coupling in multi-step peptide synthesis and exhibits different solubility and handling characteristics that preclude direct substitution in protocols optimized for the Boc-protected intermediate [3].

Quantitative Differentiation Evidence for 3-Boc-amino-3-(3-pyridyl)-propionic acid: Comparative Data Against Key Analogs


Enantiomeric Resolution Efficiency: Boc-Protected Intermediate Enables >98% ee Chiral Purity

The N-Boc-protected carboxylic acid precursor of 3-amino-3-(3-pyridyl)propionic acid enables kilogram-scale chiral resolution via diastereomeric salt formation with (1R,2S)-(−)-ephedrine, achieving >98% enantiomeric excess (ee) for the (S)-enantiomer as determined by chiral HPLC [1]. This Boc-dependent resolution method is not directly transferable to the unprotected amino acid, which lacks the carboxylic acid functionality in the appropriate ionization state for efficient salt crystallization [2].

Chiral Resolution Process Chemistry Peptidomimetics

Protecting Group Orthogonality: Boc vs. Fmoc Comparative Molecular Properties

3-Boc-amino-3-(3-pyridyl)-propionic acid (MW 266.30) is acid-labile (TFA-cleavable) and orthogonal to base-labile Fmoc protection schemes . In contrast, Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid (MW 388.42) is base-labile (piperidine-cleavable) and orthogonal to acid-labile protection schemes . The Boc-protected variant is 31% lower in molecular weight (ΔMW = 122.12 g/mol), reducing resin loading mass and improving atom economy in SPPS .

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Positional Isomer Differentiation: 3-Pyridyl vs. 4-Pyridyl Substitution Effects

The 3-pyridyl substitution in 3-Boc-amino-3-(3-pyridyl)-propionic acid positions the pyridine nitrogen for metal coordination geometries distinct from the 4-pyridyl isomer [1]. The 3-pyridyl isomer exhibits a predicted pKa of 3.87 ± 0.10, influencing protonation state and hydrogen-bonding capacity at physiological pH . This contrasts with 4-pyridyl analogs, which display different electronic and steric profiles due to the para-orientation of the nitrogen relative to the β-carbon attachment point [2].

Heterocyclic Chemistry Structure-Activity Relationship Metal Coordination

Resolution Substrate Scope: Boc-Protected Acid Enables Broad Pyridyl Analog Resolution

The ephedrine-based resolution method using N-Boc-protected carboxylic acid precursors is generalizable across a range of substituted 3-pyridyl β-amino acids [1]. Diastereomeric excess (% de) values of 93–97% were achieved for 5-bromo, 6-chloro, and 5,6-dichloro substituted 3-pyridyl analogs, demonstrating the versatility of the Boc-protected intermediate platform [2]. This scope is not accessible using unprotected β-amino acids.

Substrate Scope Chiral Resolution Medicinal Chemistry

Procurement-Relevant Application Scenarios for 3-Boc-amino-3-(3-pyridyl)-propionic acid


Kilogram-Scale Production of Enantiopure (S)-3-Amino-3-(3-pyridyl)propionate

This compound is the critical N-Boc-protected intermediate for the scalable, non-enzymatic resolution of 3-amino-3-(3-pyridyl)propionic acid [1]. Using (1R,2S)-(−)-ephedrine as a resolving agent, the Boc-protected acid 15 forms a crystalline diastereomeric salt (42% yield) that is converted to (S)-N-Boc-acid 17 (85% yield) and subsequently deprotected to yield methyl (S)-3-amino-3-(3-pyridyl)propionate dihydrochloride (82% yield) with >98% ee [2]. This method is validated at kilogram scale, making the Boc-protected precursor essential for process chemistry applications requiring multigram to kilogram quantities of enantiopure β-amino acid derivatives.

Solid-Phase Peptide Synthesis Requiring Acid-Labile Orthogonal Protection

3-Boc-amino-3-(3-pyridyl)-propionic acid is the preferred building block when designing peptidomimetics that require an acid-labile protecting group orthogonal to Fmoc-based SPPS [1]. The Boc group is cleaved with TFA or HCl/dioxane, conditions that do not affect Fmoc-protected amines, enabling sequential deprotection strategies [2]. This orthogonality is essential for synthesizing peptides containing multiple protected amines or for applications where the final peptide requires a free N-terminus while retaining base-labile side-chain protection.

Synthesis of Metal-Chelating Peptidomimetics with 3-Pyridyl Coordination Sites

The 3-pyridyl moiety in this β-amino acid provides a nitrogen donor atom positioned for specific metal-chelate ring formation [1]. This structural feature is exploited in the design of metalloenzyme inhibitors, metal-organic frameworks, and radiopharmaceutical chelators [2]. The Boc protection enables incorporation of the 3-pyridyl β-amino acid residue at precise positions within a peptide sequence without undesired metal coordination during solid-phase synthesis, after which deprotection reveals the free amine for final metal complexation.

Structure-Activity Relationship Exploration of Substituted Pyridyl β-Amino Acids

The ephedrine-based resolution methodology validated on the Boc-protected 3-pyridyl scaffold is generalizable to 5-bromo, 6-chloro, and 5,6-dichloro substituted analogs (93–97% de) [1]. This enables medicinal chemistry teams to procure a common N-Boc-protected intermediate and generate a focused library of enantiopure substituted pyridyl β-amino acids for systematic SAR studies [2]. The platform approach reduces procurement complexity and ensures consistent stereochemical integrity across analog series.

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